2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one
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Overview
Description
2-(4-Chlorobenzyl)-2,8-diazaspiro[45]decan-3-one is a synthetic compound belonging to the class of diazaspiro compounds These compounds are characterized by a spiro-connected bicyclic structure, which includes a diaza (two nitrogen atoms) component
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions. This reaction is facilitated by the use of a Dean-Stark apparatus to remove water, thus driving the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorobenzyl)-2,8-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-ulcer agent.
Medicine: Studied for its potential therapeutic effects, including anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. For instance, in its role as an anti-ulcer agent, it may inhibit the secretion of gastric acid or protect the gastric mucosa . In anticancer applications, it may induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and blocking cell cycle progression .
Properties
Molecular Formula |
C15H19ClN2O |
---|---|
Molecular Weight |
278.78 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C15H19ClN2O/c16-13-3-1-12(2-4-13)10-18-11-15(9-14(18)19)5-7-17-8-6-15/h1-4,17H,5-11H2 |
InChI Key |
YXISJMBXGOJHBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(=O)N(C2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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